N-[(2,4-difluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
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Overview
Description
N-[(2,4-difluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrimidoindole core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoindole core, followed by the introduction of the methoxyphenyl and thioacetamide groups. Common reagents and conditions might include:
Reagents: Methoxybenzene, thioacetic acid, indole derivatives, and various catalysts.
Conditions: Refluxing in organic solvents, use of protective groups, and purification through chromatography.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Employing crystallization, distillation, and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents like sodium borohydride.
Substitution: Halogenation or alkylation reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring its therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide would involve its interaction with specific molecular targets. This could include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-[(2,4-difluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide: can be compared with other pyrimidoindole derivatives.
Other Compounds: this compound, this compound.
Uniqueness
The uniqueness of this compound lies in its specific structural features and potential biological activities, which may offer advantages over other similar compounds in terms of efficacy, selectivity, and safety.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2/c1-13-25-18(14-5-3-2-4-6-14)10-19-26-27(21(30)28(13)19)12-20(29)24-11-15-7-8-16(22)9-17(15)23/h2-10H,11-12H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZRWJBOBYYMAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NCC3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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